Isoglutamine benzyl ester
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Overview
Description
Isoglutamine benzyl ester is a synthetic compound derived from isoglutamine, an amino acid derivative It is characterized by the presence of a benzyl ester group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoglutamine benzyl ester typically involves the esterification of isoglutamine with benzyl alcohol. One common method is the Fischer esterification, where isoglutamine is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Isoglutamine+Benzyl AlcoholH2SO4Isoglutamine Benzyl Ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts or enzymatic catalysis can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Isoglutamine benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield isoglutamine and benzyl alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Hydrolysis: Isoglutamine and benzyl alcohol.
Reduction: Isoglutamine benzyl alcohol.
Substitution: Various substituted isoglutamine derivatives depending on the nucleophile used.
Scientific Research Applications
Isoglutamine benzyl ester has a wide range of applications in scientific research:
Protein Modification: It is used in site-specific protein modifications to introduce functional groups at specific residues, enhancing protein stability and activity.
Drug Development: The compound serves as a building block in the synthesis of bioactive molecules and prodrugs.
Biochemical Studies: It is employed in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: This compound is used in the production of specialty chemicals and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of isoglutamine benzyl ester involves its interaction with specific molecular targets. The benzyl ester group can undergo hydrolysis, releasing isoglutamine, which can then participate in various biochemical pathways. The ester group also enhances the compound’s lipophilicity, facilitating its transport across cell membranes and improving its bioavailability .
Comparison with Similar Compounds
Isoglutamine benzyl ester can be compared with other esterified amino acid derivatives, such as:
Glutamic Acid Benzyl Ester: Similar in structure but derived from glutamic acid instead of isoglutamine.
Muramyl Dipeptide Derivatives: These compounds, such as N-acetylmuramyl-L-alanyl-D-isoglutamine, share structural similarities and are used in immunological research.
Cycloalkylglycosides of Muramyl Dipeptide: These derivatives exhibit unique immunostimulatory properties and are used in vaccine development.
This compound stands out due to its specific applications in protein modification and drug development, making it a valuable tool in both academic and industrial research.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
benzyl (4S)-4,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C12H16N2O3/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,16)/t10-/m0/s1 |
InChI Key |
RHKPFPFNUDBBOM-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N |
Origin of Product |
United States |
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